molecular formula C12H6F4O4 B3828248 ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate

ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate

Cat. No. B3828248
M. Wt: 290.17 g/mol
InChI Key: PWXZPZZWGOSFGB-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate is a type of polyfluorinated ethyl 4-oxo-2-phenyl-4H-chromene-3-carboxylate . It is an important class of heterocyclic compounds with a simple structure and versatile biological profiles .


Synthesis Analysis

This compound in reactions with primary amines is characterized by a chromone-coumarin rearrangement . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

In reactions with primary amines, this compound is characterized by a chromone-coumarin rearrangement affording 3-[amino(phenyl)methylene]-6,7,8-trifluoro-2H-chromene-2,4(3H)-diones . The main process in the reaction of tri- and tetrafluoroflavones with secondary amine (1-methylpiperazine) is the nucleophilic substitution at the C7 of flavone .

Mechanism of Action

The mechanism of action of this compound is primarily through its reactions with primary amines, characterized by a chromone-coumarin rearrangement . It also reacts with secondary amines through nucleophilic substitution at the C7 of flavone .

Future Directions

The future directions for this compound could involve further exploration of its synthesis routes and mechanisms of action. Additionally, its potential biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities could be investigated .

properties

IUPAC Name

ethyl 5,6,7,8-tetrafluoro-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O4/c1-2-19-12(18)5-3-4(17)6-7(13)8(14)9(15)10(16)11(6)20-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZPZZWGOSFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-5,6,7,8-tetrafluorochromone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate
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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate
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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate
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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate
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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
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ethyl 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylate

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